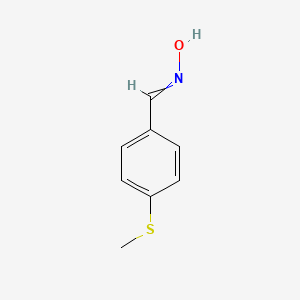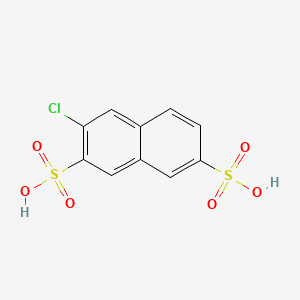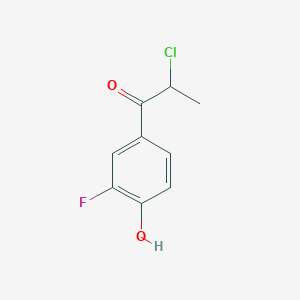
2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) is a synthetic organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of a chloro group, a fluoro group, and a hydroxyphenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxybenzaldehyde and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and use in drug development.
Industry: Exploring its use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups may enhance its reactivity and binding affinity to certain enzymes or receptors. The hydroxyphenyl group may contribute to its overall stability and solubility in biological systems.
類似化合物との比較
Similar Compounds
1-Propanone,2-chloro-1-(4-hydroxyphenyl): Lacks the fluoro group, which may affect its reactivity and biological activity.
1-Propanone,2-fluoro-1-(3-chloro-4-hydroxyphenyl): The positions of the chloro and fluoro groups are reversed, potentially altering its chemical properties.
1-Propanone,2-chloro-1-(3-methoxy-4-hydroxyphenyl): Contains a methoxy group instead of a fluoro group, which may influence its solubility and reactivity.
Uniqueness
1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the hydroxyphenyl moiety, makes it a valuable compound for various research applications.
特性
CAS番号 |
86615-79-4 |
|---|---|
分子式 |
C9H8ClFO2 |
分子量 |
202.61 g/mol |
IUPAC名 |
2-chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO2/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5,12H,1H3 |
InChIキー |
LDNNDSJVKVOANZ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)
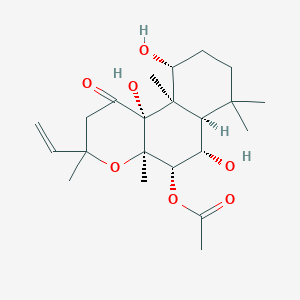

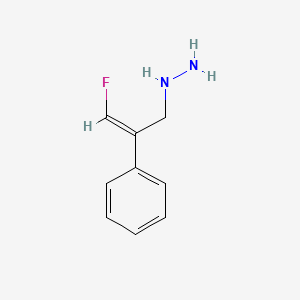
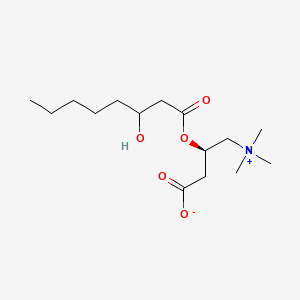

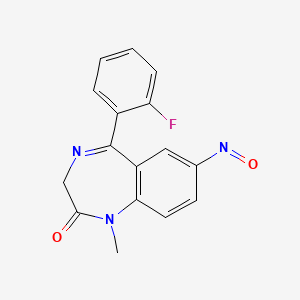
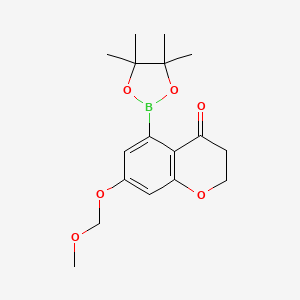
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
